molecular formula C12H10ClFN4 B2460195 3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine;hydrochloride CAS No. 2247103-78-0

3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine;hydrochloride

Cat. No.: B2460195
CAS No.: 2247103-78-0
M. Wt: 264.69
InChI Key: WYTBSNCCXVUSQL-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine;hydrochloride is a chemical compound with the molecular formula C12H9FN4·HCl. It is a member of the triazolopyridine family, which is known for its diverse biological activities. This compound is often used in scientific research due to its potential therapeutic applications and unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroaniline with a suitable triazole precursor in the presence of a cyclizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it more suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine;hydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, which can lead to the modulation of various biological pathways. For example, it has been shown to inhibit c-Met kinase, a target involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine;hydrochloride
  • [1,2,4]Triazolo[4,3-a]pyrazine derivatives
  • 3-Hydroxytriazolo[4,3-a]pyridine

Uniqueness

Compared to similar compounds, 3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine atom enhances its lipophilicity and metabolic stability, making it a valuable compound in drug development .

Properties

IUPAC Name

3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN4.ClH/c13-9-3-1-8(2-4-9)12-16-15-11-6-5-10(14)7-17(11)12;/h1-7H,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYTBSNCCXVUSQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C3N2C=C(C=C3)N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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